molecular formula C13H18N2O2 B187430 N-(3-nitrobenzyl)cyclohexanamine CAS No. 59507-50-5

N-(3-nitrobenzyl)cyclohexanamine

Cat. No.: B187430
CAS No.: 59507-50-5
M. Wt: 234.29 g/mol
InChI Key: ATQVNKQVUGCPIF-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)cyclohexanamine: is an organic compound with the molecular formula C13H18N2O2 It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-nitrobenzyl)cyclohexanamine can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-nitrobenzyl)cyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrobenzyl and cyclohexyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and resins, where its unique chemical properties can impart desirable characteristics to the final product .

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cyclohexanamine is not well-documented. it is likely that the compound interacts with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological targets .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQVNKQVUGCPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355125
Record name N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-50-5
Record name N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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